CAY10746

Kinase selectivity profiling Off-target risk ROCK inhibitor specificity

CAY10746 (CAS 2247240-76-0) is a synthetic small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases I and II (ROCK1/ROCK2, also termed ROCK I/II), belonging to the 4H-chromen-4-one chemotype. It was identified through a structure-activity relationship campaign as the most active compound in its series, demonstrating nanomolar enzymatic potency (ROCK1 IC50 = 14 nM; ROCK2 IC50 = 3 nM) and notably broad kinase selectivity established by profiling against a panel of 394 recombinant human protein kinases.

Molecular Formula C26H23N3O5
Molecular Weight 457.5 g/mol
Cat. No. B8135574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10746
Molecular FormulaC26H23N3O5
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC4=C(C=C3)C(=O)C=CO4
InChIInChI=1S/C26H23N3O5/c1-29(2)20-8-6-17(7-9-20)26(32)28-19-5-3-4-18(14-19)27-25(31)16-34-21-10-11-22-23(30)12-13-33-24(22)15-21/h3-15H,16H2,1-2H3,(H,27,31)(H,28,32)
InChIKeyWVGDUQVQWLHVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAY10746 for Diabetic Retinopathy Research: A Selective ROCK I/II Inhibitor with Broad-Kinome Profiling Data for Informed Procurement


CAY10746 (CAS 2247240-76-0) is a synthetic small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases I and II (ROCK1/ROCK2, also termed ROCK I/II), belonging to the 4H-chromen-4-one chemotype [1]. It was identified through a structure-activity relationship campaign as the most active compound in its series, demonstrating nanomolar enzymatic potency (ROCK1 IC50 = 14 nM; ROCK2 IC50 = 3 nM) and notably broad kinase selectivity established by profiling against a panel of 394 recombinant human protein kinases [1]. The compound has been characterized in cellular target-engagement assays and ex vivo diabetic retinopathy models, positioning it as a research tool for Rho kinase-driven ocular and vascular pathophysiology [1].

Why Generic ROCK Inhibitor Substitution Is Inadequate: CAY10746 Differentiation Through Broad-Kinome Selectivity and Disease-Model-Specific Functional Validation


ROCK inhibitors such as fasudil, Y-27632, and belumosudil differ markedly in their isoform selectivity, off-target kinase profiles, and tissue-specific functional effects. Fasudil, a clinically used vasodilator, exhibits only ~5-fold selectivity for ROCK2 over PKA (IC50 0.158 μM vs 4.58 μM) . Belumosudil is highly ROCK2-selective but lacks the balanced dual ROCK1/ROCK2 potency that CAY10746 provides [1]. CAY10746 is distinguished by its selectivity over 387 of 394 profiled kinases (IC50 >10,000 nM for all except LIMK2, Aurora A/B, and PKG1α/β) [2], a breadth of selectivity profiling not reported for most comparator ROCK inhibitors. Furthermore, CAY10746 has been functionally validated in a disease-relevant ex vivo model of diabetic retinopathy, demonstrating protection of retinal neurons from high-glucose-induced apoptosis and oxidative stress, suppression of pathological Müller cell proliferation, and promotion of vascular regression—endpoints not systematically established for generic ROCK inhibitors in this context [2]. Substituting another ROCK inhibitor without equivalent selectivity documentation and disease-model validation risks introducing confounding off-target effects and forfeiting experimentally verified retinoprotective outcomes.

CAY10746 Quantitative Differentiation Evidence: Comparator-Anchored Data for Scientific Selection


Broad-Kinome Selectivity: CAY10746 Profiled Against 394 Kinases Compared with Narrow Selectivity Data for Fasudil and Y-27632

CAY10746 was screened against a panel of 394 recombinant human protein kinases. It exhibited IC50 values >10,000 nM for 387 of 394 kinases, with only 5 off-target hits (LIMK2 IC50 = 46 nM; Aurora A IC50 = 1,072 nM; Aurora B IC50 = 1,239 nM; PKG1α IC50 = 517 nM; PKG1β IC50 = 660 nM) [1]. In contrast, fasudil—the most clinically established ROCK inhibitor—inhibits PKA, PKC, and PKG with IC50 values of 4.58 μM, 12.30 μM, and 1.650 μM, respectively, representing only ~29-fold, ~78-fold, and ~10-fold selectivity windows over its ROCK2 IC50 . Y-27632 exhibits >200-fold selectivity over PKC, cAMP-dependent protein kinase, MLCK, and PAK, but its selectivity has not been systematically quantified across a comparable broad kinome panel . CAY10746's >714-fold selectivity window over 387 kinases (calculated as >10,000 nM / 14 nM ROCK1 IC50) represents a uniquely documented breadth of kinase selectivity among publicly characterized ROCK inhibitors.

Kinase selectivity profiling Off-target risk ROCK inhibitor specificity

ROCK Isoform Potency and PKA Selectivity: CAY10746 vs Fasudil, Y-27632, H-1152, and Belumosudil

CAY10746 inhibits ROCK1 with an IC50 of 14 nM and ROCK2 with an IC50 of 3 nM, yielding a ROCK1/ROCK2 potency ratio of ~4.7-fold [1]. PKA inhibition is negligible (IC50 >10,000 nM), corresponding to a >714-fold selectivity for ROCK1 over PKA and a >3,333-fold selectivity for ROCK2 over PKA [1]. By comparison, fasudil shows only ~29-fold selectivity for ROCK2 over PKA (ROCK2 IC50 158 nM vs PKA IC50 4,580 nM) . Y-27632 achieves >200-fold selectivity for ROCK1 over PKC/PKA/MLCK/PAK but with substantially weaker absolute ROCK potency (Ki ROCK1 = 140 nM; Ki ROCK2 = 300 nM) . H-1152 is more potent against ROCK2 (IC50 = 12 nM) but exhibits narrower selectivity margins: only ~250-fold over PKA (IC50 3.03 μM) and ~30-fold over PKG (IC50 0.360 μM) . Belumosudil is highly ROCK2-selective (ROCK2 IC50 = 105 nM; ROCK1 IC50 = 24,000 nM; ~229-fold selectivity) but lacks balanced ROCK1/ROCK2 dual inhibition [2]. CAY10746 thus occupies a distinct position: balanced dual isoform potency combined with >3,000-fold selectivity over PKA.

ROCK1/ROCK2 dual inhibition PKA counter-screen Kinase selectivity index

Cellular Target Engagement: CAY10746 MYPT1 Phosphorylation Inhibition in SH-SY5Y Cells vs RKI-1447 MYPT1/MLC-2 Inhibition in Cancer Cells

CAY10746 inhibited phosphorylation of the direct ROCK substrate MYPT1 (myosin phosphatase target subunit 1) in SH-SY5Y human neuroblastoma cells at concentrations of 0.1–10 μM, confirming cellular ROCK pathway engagement in a neuronal cell type . RKI-1447, a comparator ROCK inhibitor with similar enzymatic potency (ROCK1 IC50 = 14.5 nM, ROCK2 IC50 = 6.2 nM), suppressed MYPT1 and MLC-2 phosphorylation in human cancer cell lines (MDA-MB-231, HT-29) but did not demonstrate target engagement data in neuronal cells . The demonstration of MYPT1 inhibition in SH-SY5Y cells provides a neuronal-context validation for CAY10746 that is absent for many comparator ROCK inhibitors, whose cellular target engagement data are predominantly derived from cancer or fibroblast cell lines .

Cellular target engagement MYPT1 phosphorylation ROCK biomarker SH-SY5Y neuroblastoma

Anti-Angiogenic Functional Activity: CAY10746 HUVEC Migration Inhibition in the Context of Diabetic Retinopathy-Relevant Angiogenesis

CAY10746 significantly inhibited migration of human umbilical vein endothelial cells (HUVECs) at a concentration of 1 μM, with reduced migrating cell numbers observed at 24 h and 36 h time points . This anti-migratory effect is relevant to pathological retinal neovascularization in diabetic retinopathy. By comparison, RKI-1447 was shown to suppress endothelial cell tube formation and migration at 5–10 μM in HUVEC and HDMEC models . The 5–10 fold lower effective concentration of CAY10746 for endothelial migration inhibition suggests greater anti-angiogenic potency, though direct head-to-head studies under identical conditions have not been published. Notably, the HUVEC migration data for CAY10746 are complemented by the compound's demonstrated capacity to promote vascular regression in mouse retinal explants cultured under high-glucose conditions [1], providing orthogonal functional evidence for anti-angiogenic activity in a disease-relevant tissue context.

HUVEC migration Anti-angiogenesis Endothelial cell assay Diabetic retinopathy

Ex Vivo Diabetic Retinopathy Model Efficacy: CAY10746 Retinal Neuroprotection, Müller Cell Suppression, and Vascular Regression—Endpoints Not Demonstrated for Generic ROCK Inhibitors

In mouse retinal explants cultured under high-glucose conditions (an ex vivo model of diabetic retinopathy), CAY10746 at 1 μM over 5 days produced three therapeutically relevant outcomes: (i) protection of retinal neurons from high-glucose-induced oxidative stress and apoptosis-mediated cell death; (ii) suppression of improper Müller cell proliferation; and (iii) promotion of vascular vessel regression [1]. These integrated retinoprotective, anti-gliotic, and vascular-normalizing effects have not been reported for fasudil, Y-27632, H-1152, or RKI-1447 in comparable retinal explant models, as the published characterization of these comparators has predominantly focused on cancer cell migration/invasion, cardiovascular pharmacology, or intraocular pressure reduction [2]. The ex vivo diabetic retinopathy data represent a disease-context-specific functional validation that is unique to CAY10746 among currently available research-grade ROCK inhibitors.

Diabetic retinopathy Retinal explant Neuroprotection Müller cell Vascular regression

Chemical Scaffold Uniqueness: 4H-Chromen-4-one Chemotype vs Isoquinoline (Fasudil), Pyridine (Y-27632), and Indazole (Belumosudil) ROCK Inhibitor Scaffolds

CAY10746 is based on a 4H-chromen-4-one (chromone) core scaffold, which is structurally distinct from all major classes of ROCK inhibitors: the isoquinoline scaffold of fasudil and H-1152, the pyridine scaffold of Y-27632, the indazole scaffold of belumosudil, and the benzothiophene scaffold of RKI-1447 [1][2]. The 4H-chromen-4-one series was identified through a de novo medicinal chemistry campaign specifically targeting diabetic retinopathy, and SAR optimization produced compound 12j (CAY10746) as the most potent and selective member of the series [1]. This scaffold novelty provides CAY10746 with a distinct intellectual property position and a unique binding mode within the ATP-binding pocket of ROCK, as inferred from the selectivity profile divergence from isoquinoline-based inhibitors [1]. Scaffold differentiation is relevant for research programs seeking to avoid cross-resistance mechanisms or off-target profiles associated with established ROCK inhibitor chemotypes.

4H-chromen-4-one Chemical scaffold ROCK inhibitor chemotype Structure-activity relationship

CAY10746 Best-Fit Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Diabetic Retinopathy Preclinical Research: Ex Vivo and In Vivo Retinoprotection Studies

CAY10746 is the ROCK inhibitor of choice for ex vivo mouse retinal explant models of diabetic retinopathy, where it has been shown at 1 μM to protect retinal neurons from high-glucose-induced apoptosis and oxidative stress, suppress pathological Müller cell proliferation, and promote vascular regression over a 5-day treatment period [1]. These three integrated outcomes—neuroprotection, anti-gliosis, and vascular normalization—are directly relevant to the pathophysiological hallmarks of diabetic retinopathy and have not been demonstrated for any other commercially available ROCK inhibitor in the same model system [1]. Procurement priority is warranted for research groups studying Rho kinase signaling in retinal microvascular and neurodegenerative disease contexts.

Kinase Selectivity and Polypharmacology Control Experiments Requiring Broad-Kinome Documentation

For cell-based studies where off-target kinase inhibition could confound mechanistic interpretation (e.g., transcriptomic profiling, phosphoproteomics, or high-content screening), CAY10746's selectivity documentation across 387 of 394 kinases (IC50 >10,000 nM) provides a level of confidence in target specificity that is not available for fasudil, Y-27632, or H-1152, which lack comparable broad-kinome profiling data [1]. The only kinases inhibited below 1,000 nM by CAY10746 are LIMK2 (46 nM) and PKG1α (517 nM), which should be accounted for in experimental design but represent a defined and manageable off-target profile [1].

Endothelial Cell Biology and Angiogenesis Assays (HUVEC Migration and Tube Formation)

CAY10746 inhibits HUVEC migration at 1 μM, a 5–10 fold lower effective concentration than that reported for RKI-1447 in endothelial migration assays [1]. This lower effective concentration translates to reduced compound consumption in multi-well migration and tube-formation screening formats, offering a practical procurement advantage for high-throughput angiogenesis research programs. The HUVEC anti-migratory activity is corroborated by ex vivo vascular regression data in retinal explants, providing orthogonal evidence that the observed endothelial effects are biologically meaningful [2].

Neuronal ROCK Signaling Studies in SH-SY5Y and Related Neuroblastoma Models

CAY10746 has validated cellular target engagement in SH-SY5Y human neuroblastoma cells, where it inhibits MYPT1 phosphorylation at concentrations of 0.1–10 μM [1]. This neuronal-context ROCK pathway inhibition is directly relevant to studies of Rho kinase function in neuronal differentiation, neurite outgrowth, and neurodegeneration. Unlike RKI-1447, whose cellular target engagement is documented in cancer cell lines , CAY10746 provides neuronal-cell-type-specific validation that is more predictive of neurobiological applications and reduces the need for de novo target engagement characterization in neuronal systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAY10746

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.